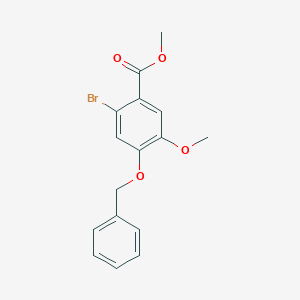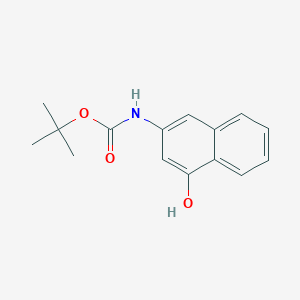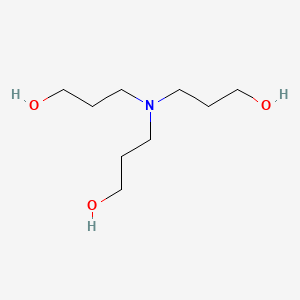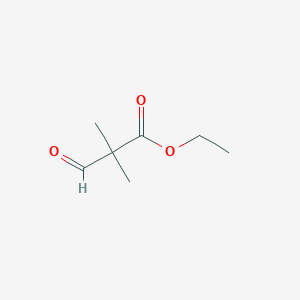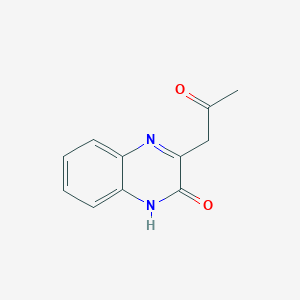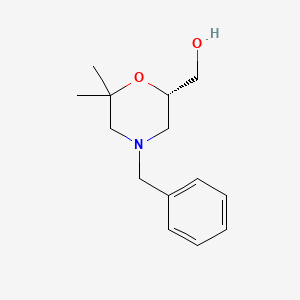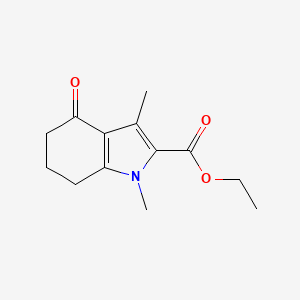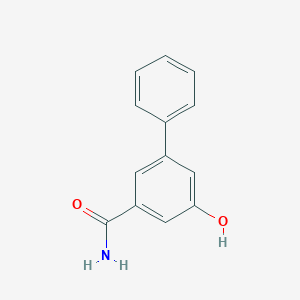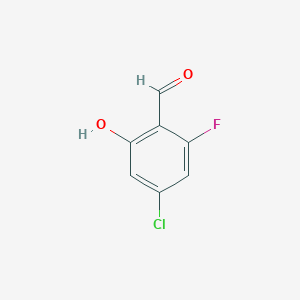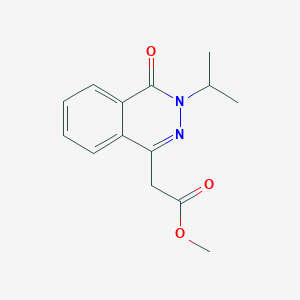
4-(4-Methoxyphenyl)nicotinic acid
概要
説明
“4-(4-Methoxyphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinic acid molecule attached to a methoxyphenyl group . The molecular weight of this compound is 229.23 g/mol.作用機序
Target of Action
It is known that nicotinic acid, a closely related compound, targets a variety of receptors and enzymes involved in lipid metabolism .
Mode of Action
Nicotinic acid, a similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue .
Biochemical Pathways
Nicotinic acid is known to play a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
Several compounds synthesized via pyridine c3-arylation of nicotinic acids, a process similar to the synthesis of 4-(4-methoxyphenyl)nicotinic acid, have exhibited significant anti-proliferative properties .
Action Environment
It is known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
実験室実験の利点と制限
4-(4-Methoxyphenyl)nicotinic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also stable and can be stored for long periods without degradation. This compound is soluble in water and organic solvents, making it easy to use in various experimental setups. However, this compound has some limitations for lab experiments. Its mechanism of action is not well understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the action of this compound.
将来の方向性
4-(4-Methoxyphenyl)nicotinic acid has promising potential for future research in various fields. Some of the future directions for this compound research include the following:
1. Elucidating the molecular targets and signaling pathways involved in the action of this compound.
2. Investigating the effects of this compound on different cell types and tissues.
3. Developing new derivatives of this compound with enhanced pharmacological properties.
4. Studying the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
5. Exploring the use of this compound as a tool for studying the function of nAChR in cells and tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to modulate various biochemical and physiological parameters in cells and tissues. This compound is readily available and can be synthesized using simple chemical reactions. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the action of this compound and to develop new derivatives with enhanced pharmacological properties.
科学的研究の応用
4-(4-Methoxyphenyl)nicotinic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the oxidative stress in cells. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
生化学分析
Biochemical Properties
4-(4-Methoxyphenyl)nicotinic acid, like its parent compound nicotinic acid, may play a role in biochemical reactions. Nicotinic acid and its derivatives are known to be potent lipid-modifying agents, affecting levels of low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), lipoprotein a, and triglycerides . Therefore, it is plausible that this compound may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism.
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nicotinic acid and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Nicotinic acid is known to be involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an important co-factor for oxidation-reduction reactions . It is possible that this compound may be involved in similar metabolic pathways.
特性
IUPAC Name |
4-(4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERJMUNLAISIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557107 | |
| Record name | 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141764-19-4 | |
| Record name | 4-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







